1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one
Overview
Description
1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets, suggesting a potential for diverse biological activity .
Mode of Action
It’s worth noting that benzothiazole derivatives, in general, have been found to interact with various biological targets, leading to a wide range of potential effects .
Result of Action
Similar compounds have been shown to exhibit significant biological activity, suggesting that this compound may also have notable effects .
Preparation Methods
The synthesis of 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one typically involves the condensation of 2-aminobenzenethiol with a carbonyl compound. The reaction conditions often include the use of acid chlorides and a suitable solvent. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring can be substituted with different functional groups.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one can be compared with other benzothiazole derivatives such as:
- N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)acetamide
- N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)propanamide
- 4,5,6,7-Tetrahydrobenzothiazol-2-ylamine
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The unique properties of this compound make it particularly useful in specific research and industrial applications .
Properties
IUPAC Name |
1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDFWZGIPTYALJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=C(S1)CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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